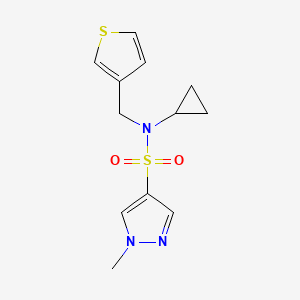![molecular formula C18H29ClF3NSn B2612285 tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane CAS No. 1657031-62-3](/img/structure/B2612285.png)
tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane is an organotin compound that features a trifluoromethyl-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane can undergo various types of chemical reactions, including:
Oxidation: The stannane group can be oxidized to form the corresponding tin oxide.
Reduction: The compound can be reduced under specific conditions to yield different organotin species.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products Formed
Oxidation: Tin oxides and pyridine derivatives.
Reduction: Various reduced organotin compounds.
Substitution: Substituted pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane involves its ability to participate in organometallic reactions. The stannane group can undergo transmetalation with palladium or other transition metals, facilitating the formation of carbon-carbon bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]silane
- Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]germane
- Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]plumbane
Uniqueness
Tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane is unique due to the presence of the stannane group, which imparts distinct reactivity and stability compared to its silicon, germanium, and lead analogs. The trifluoromethyl group also enhances its chemical properties, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
tributyl-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N.3C4H9.Sn/c7-5-1-4(2-11-3-5)6(8,9)10;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPPAIBUBQXBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClF3NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657031-62-3 |
Source


|
| Record name | 3-chloro-2-(tributylstannyl)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2612202.png)
![2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic Acid](/img/structure/B2612203.png)



![2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B2612207.png)
![5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2612210.png)




![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2612216.png)
![N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612219.png)
![4-fluoro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide](/img/structure/B2612222.png)
